1-(3,4-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O/c1-19-12-13-23(16-20(19)2)30-18-22(17-26(30)31)27-28-24-10-6-7-11-25(24)29(27)15-14-21-8-4-3-5-9-21/h3-13,16,22H,14-15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJDSUKJLLUFOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Benzimidazole Moiety:
- Starting with o-phenylenediamine and a suitable carboxylic acid or its derivative, the benzimidazole ring is formed through a condensation reaction.
- Reaction conditions: Acidic medium, elevated temperatures (around 150-200°C).
-
Attachment of the Phenethyl Group:
- The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenethyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃).
- Reaction conditions: Anhydrous conditions, room temperature to moderate heating.
-
Formation of the Pyrrolidinone Ring:
- The final step involves the cyclization of an appropriate intermediate to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions.
- Reaction conditions: Basic or acidic medium, depending on the specific intermediates used.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrrolidinone moiety.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in anhydrous ether, NaBH₄ in methanol or ethanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination), nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s activity and physicochemical properties can be contextualized by comparing it to structurally analogous derivatives (Table 1):
Key Observations :
- Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., 3,5-dichloro, 5-fluoro) enhance cytotoxicity, as seen in .
- Benzimidazole Modifications : Phenethyl substitution on benzimidazole (target compound) introduces bulkiness compared to smaller alkyl chains (e.g., butyl in ), which may influence pharmacokinetic properties such as metabolic stability.
Physicochemical and Spectral Comparisons
- Melting Points: Derivatives with polar substituents (e.g., hydroxyl, chloro) exhibit higher melting points (214–232°C ) compared to non-polar analogs like the target compound (predicted range: 180–200°C based on ).
- Spectroscopic Signatures :
- ¹H NMR : Benzimidazole NH protons resonate at δ ~10.8–11.0 ppm across analogs . The target compound’s phenethyl group would show characteristic aromatic protons at δ ~6.5–7.5 ppm and alkyl protons at δ ~2.5–3.5 ppm.
- ¹³C NMR : Carbonyl (C=O) of pyrrolidin-2-one appears at δ ~170 ppm, while benzimidazole carbons resonate at δ ~160–165 ppm .
- IR : Stretching vibrations for C=O (1725 cm⁻¹) and C=N (1687 cm⁻¹) are consistent across derivatives .
Biological Activity
1-(3,4-Dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole moiety and subsequent coupling with pyrrolidine derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the compound. For example, NMR data often reveal characteristic peaks corresponding to the various protons in the molecule, aiding in structural elucidation.
Pharmacological Profile
Research indicates that 1-(3,4-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibits a range of biological activities:
- Antinociceptive Effects : Studies have demonstrated that this compound possesses significant antinociceptive properties in animal models. It acts primarily through modulation of opioid receptors, leading to pain relief without the severe side effects associated with traditional opioids.
- Antidepressant Activity : Preliminary studies suggest that the compound may also exhibit antidepressant-like effects in rodent models. This is hypothesized to be mediated through serotonin and norepinephrine reuptake inhibition.
- Anti-inflammatory Properties : In vitro studies have shown that it can reduce inflammatory cytokine production, indicating potential use in treating inflammatory disorders.
The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed to interact with multiple neurotransmitter systems:
- Opioid Receptor Modulation : The compound appears to bind to mu-opioid receptors, which are crucial for mediating analgesic effects.
- Serotonergic System Interaction : Its structural similarity to other psychoactive compounds suggests potential interaction with serotonin receptors, possibly enhancing mood and reducing anxiety.
Example Study 1: Antinociceptive Efficacy
In a controlled study involving mice, administration of varying doses of the compound resulted in a dose-dependent reduction in pain response measured through the hot plate test. The results indicated that higher doses significantly prolonged latency to pain response compared to control groups, suggesting effective analgesic properties.
Example Study 2: Antidepressant-Like Effects
A study utilizing the forced swim test showed that subjects treated with the compound exhibited reduced immobility time compared to untreated controls. This behavioral change is often interpreted as an antidepressant effect, supporting further investigation into its potential as a therapeutic agent for depression.
Data Summary
| Biological Activity | Observed Effects | Mechanism |
|---|---|---|
| Antinociceptive | Significant pain relief | Opioid receptor modulation |
| Antidepressant | Reduced immobility in swim tests | Serotonin receptor interaction |
| Anti-inflammatory | Decreased cytokine levels | Cytokine inhibition |
Q & A
Q. What are the recommended synthetic routes and purification methods for 1-(3,4-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one?
Synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidin-2-one core followed by coupling with substituted benzimidazole moieties. Key steps include:
- Pyrrolidinone Core Formation : Cyclization of γ-lactams via nucleophilic substitution or condensation reactions under reflux conditions (e.g., using toluene or DMF as solvents) .
- Benzimidazole Coupling : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the phenethyl-benzimidazole group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity. HPLC monitoring is recommended to confirm intermediate purity .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the pyrrolidinone carbonyl (δ ~175 ppm in ¹³C NMR) and benzimidazole protons (δ ~7.2–8.5 ppm in ¹H NMR) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (calculated for C₂₈H₂₆N₃O: 420.42 g/mol) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (benzimidazole C=N) confirm functional groups .
- X-ray Crystallography : For unambiguous structural determination, particularly to resolve stereochemical ambiguities in the pyrrolidinone ring .
Q. What preliminary biological screening assays are appropriate for assessing its bioactivity?
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Structural analogs show activity via apoptosis induction .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given benzimidazole’s role in ATP-binding site interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may increase side reactions. Microwave-assisted synthesis reduces reaction time and improves selectivity .
- Catalyst Tuning : Ligand-accelerated catalysis (e.g., XPhos with Pd(OAc)₂) improves cross-coupling efficiency. Lower catalyst loading (0.5–1 mol%) reduces metal contamination .
- Temperature Control : Stepwise heating (e.g., 80°C for cyclization, 120°C for coupling) minimizes decomposition. Data from analogous compounds show a 15–20% yield increase under controlled conditions .
Q. What mechanistic insights explain the compound’s biological activity, and how can they be validated?
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding to kinase domains (e.g., EGFR), with benzimidazole forming π-π interactions and pyrrolidinone hydrogen-bonding to active-site residues .
- Kinetic Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd). For example, analogs exhibit Kd values <10 µM for tyrosine kinases .
- Metabolic Stability : Liver microsome assays (human/rat) assess cytochrome P450-mediated degradation. Structural modifications (e.g., fluorination) may enhance half-life .
Q. How should researchers address contradictory data in synthesis outcomes or bioactivity?
- Batch Analysis : Compare NMR and HRMS data across batches to identify impurities (e.g., unreacted intermediates or oxidized byproducts) .
- Dose-Response Reproducibility : Replicate bioassays with standardized protocols (e.g., cell passage number, serum-free conditions) to minimize variability .
- Computational Validation : Use density functional theory (DFT) to model reaction pathways and identify energetically favorable intermediates, resolving discrepancies in proposed mechanisms .
Q. What computational approaches are recommended for studying structure-activity relationships (SAR)?
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors. For benzimidazole derivatives, lipophilicity (clogP ~3.5) correlates with membrane permeability .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to assess binding stability. Key residues (e.g., EGFR Lys721) may guide SAR optimization .
Q. What methodologies assess the environmental impact or degradation pathways of this compound?
- Persistence Studies : OECD 301B biodegradation tests to evaluate half-life in aqueous systems. Benzimidazole derivatives often show moderate persistence (t₁/₂ ~30–60 days) .
- Ecotoxicology : Daphnia magna acute toxicity assays (48h EC₅₀) and algal growth inhibition tests. Structural analogs exhibit low toxicity (EC₅₀ >100 mg/L), suggesting limited environmental risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
